8-fluoro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide typically involves the condensation of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid with 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-fluoro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-fluoro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Shares the quinoline core structure but lacks the fluorine and pyridine substituents.
8-fluoroquinoline: Similar fluorine substitution but lacks the hydroxyl and carboxamide groups.
N-(pyridin-2-yl)quinoline-3-carboxamide: Similar structure but lacks the fluorine and hydroxyl groups.
Uniqueness
8-fluoro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide is unique due to the combination of its fluorine, hydroxyl, and pyridine substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H10FN3O2 |
---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
8-fluoro-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H10FN3O2/c16-11-5-3-4-9-13(11)18-8-10(14(9)20)15(21)19-12-6-1-2-7-17-12/h1-8H,(H,18,20)(H,17,19,21) |
InChI Key |
XEJXWYAIAGCLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.